molecular formula C15H16N4O4S B2736147 Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate CAS No. 333410-74-5

Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate

Cat. No.: B2736147
CAS No.: 333410-74-5
M. Wt: 348.38
InChI Key: VBXXUIACEQHQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a benzoate ester derivative featuring a pyrimidine core substituted with amino (-NH₂) and hydroxyl (-OH) groups at positions 4 and 6, respectively. The pyrimidine ring is connected via a sulfanyl (-S-) acetyl linker to the 4-amino benzoate moiety.

Properties

IUPAC Name

ethyl 4-[[2-[(4-amino-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O4S/c1-2-23-14(22)9-3-5-10(6-4-9)17-13(21)8-24-15-18-11(16)7-12(20)19-15/h3-7H,2,8H2,1H3,(H,17,21)(H3,16,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBXXUIACEQHQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate typically involves multiple steps. One common method starts with the preparation of 4-amino-6-hydroxypyrimidine, which is then reacted with thioacetic acid to form the corresponding thioester. This intermediate is subsequently coupled with ethyl 4-aminobenzoate under specific reaction conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound shares a common benzoate ester scaffold with several analogs but differs in substituents on the pyrimidine ring, linker groups, and ester modifications. Below is a comparative analysis of structurally related compounds (Table 1):

Table 1: Structural and Functional Comparison of Analogs

Compound Name (Source) Pyrimidine/Other Core Substituents Linker Group Ester Group Molecular Weight (g/mol) Notable Features
Target Compound 4-Amino, 6-hydroxy pyrimidine Sulfanyl acetyl amino Ethyl ~365* Hydrogen-bonding via -NH₂/-OH; moderate lipophilicity
Ethyl 4-({[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate () 4-Hydroxy, 6-propyl pyrimidine Sulfanyl acetyl amino Ethyl 375.44 Increased lipophilicity due to propyl group; reduced H-bonding vs. target compound
Methyl 4-[(2-{[4-amino-5-(4-chlorophenyl)-6-ethylpyrimidin-2-yl]sulfanyl}acetamido)methyl]benzoate () 4-Amino, 5-(4-Cl-Ph), 6-ethyl pyrimidine Sulfanyl acetamido methyl Methyl N/A Chlorophenyl enhances lipophilicity; methyl ester may alter hydrolysis kinetics
Ethyl 4-[[2-[[3-(4-methylphenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate () 3-(4-Methylphenyl)-4-oxo-thienopyrimidine Sulfanyl acetyl amino Ethyl 481.6 Thienopyrimidine core increases planarity; 4-methylphenyl adds steric bulk
Ethyl 4-{[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoate () 4-(2-Methoxyphenyl), 6-CF₃ pyrimidine Sulfonyl butanoate Ethyl N/A Sulfonyl group enhances electron-withdrawing effects; CF₃ improves metabolic stability

Functional Implications of Substituents

Pyrimidine Core Modifications
  • Amino and Hydroxyl Groups (Target Compound): The 4-amino and 6-hydroxy groups enable strong hydrogen-bonding interactions with biological targets (e.g., enzymes or receptors) and improve water solubility compared to non-polar analogs .
Linker and Ester Variations
  • Sulfanyl vs. Sulfonyl (): The sulfanyl (-S-) linker in the target compound is less electron-withdrawing than sulfonyl (-SO₂-), which may influence stability and reactivity .
  • Ethyl vs.
Heterocyclic Core Modifications

Hydrogen-Bonding and Crystallinity

The target compound’s -NH₂ and -OH groups facilitate robust hydrogen-bonding networks, as described in Etter’s graph set analysis (). This contrasts with analogs lacking such groups (e.g., ), which may exhibit weaker intermolecular interactions and altered crystallinity .

Pharmacological and Physicochemical Properties

  • Solubility: The target compound’s polar substituents likely improve aqueous solubility (~20–50 mg/L estimated) compared to lipophilic analogs like and .
  • Binding Affinity: The amino/hydroxy pyrimidine motif may offer superior binding to targets like dihydrofolate reductase compared to thienopyrimidine derivatives () .

Biological Activity

Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate is a compound of significant interest in medicinal chemistry, particularly due to its biological activity related to adenosine receptors. This article explores its biological activity, relevant research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be described by its molecular formula C13H16N4O3SC_{13}H_{16}N_{4}O_{3}S. It consists of a benzoate moiety linked to a sulfanyl-acetylaminopyrimidine structure, which contributes to its pharmacological properties.

PropertyValue
Molecular FormulaC13H16N4O3SC_{13}H_{16}N_{4}O_{3}S
Molecular Weight304.36 g/mol
SolubilitySoluble in DMSO, slightly soluble in water
Melting PointNot specified

Adenosine Receptor Interaction

Recent studies have demonstrated that derivatives of 4-amino-6-hydroxypyrimidine, including this compound, exhibit selective antagonistic activity towards the A3 adenosine receptor (A3AR). The compound has been shown to bind with a dissociation constant (KiK_i) of approximately 3.5 nM, indicating a high affinity for this receptor subtype while showing negligible affinity for A1, A2A, and A2B receptors .

Therapeutic Implications

The selective antagonism of A3AR has been linked to various therapeutic effects, including:

  • Anti-inflammatory effects : A3AR antagonists have been shown to reduce inflammation in various models.
  • Neuroprotective effects : The modulation of adenosine receptors is implicated in neuroprotection, particularly in conditions like stroke and neurodegenerative diseases.
  • Anticancer properties : Some studies suggest that A3AR antagonists may inhibit tumor growth and metastasis.

Case Studies

  • Chronic Pain Management : Research indicates that compounds targeting adenosine receptors may provide new avenues for managing chronic pain without the side effects associated with opioid analgesics .
  • Autoimmune Disorders : In models of autoimmune diseases, A3AR antagonism has demonstrated potential in alleviating symptoms and reducing disease severity .

The biological activity of this compound primarily involves the inhibition of adenosine signaling pathways. By blocking the A3AR, the compound can modulate immune responses and influence cell proliferation and survival pathways.

Table 2: Mechanism Overview

MechanismDescription
Receptor BindingHigh affinity for A3 adenosine receptor
Signal ModulationAlters downstream signaling pathways
Biological EffectsAnti-inflammatory, neuroprotective, anticancer

Q & A

Q. What are the recommended synthetic routes for preparing Ethyl 4-({[(4-amino-6-hydroxypyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the functionalization of the pyrimidine core. Key steps include:

Sulfanyl Acetylation : React 4-amino-6-hydroxypyrimidine-2-thiol with bromoacetyl bromide in anhydrous DMF under nitrogen, followed by purification via column chromatography (silica gel, CHCl₃:MeOH 9:1) .

Amide Coupling : Use EDC/HOBt or DCC as coupling agents to link the sulfanylacetyl intermediate to ethyl 4-aminobenzoate. Optimize pH (6.5–7.5) and temperature (0–4°C) to minimize side reactions .
Characterization includes LC-HRMS (exact mass: ~389.04 g/mol) and ¹H/¹³C NMR to confirm regioselectivity .

Q. What analytical techniques are critical for validating the purity and structure of this compound?

  • Methodological Answer :
  • Purity : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.
  • Structural Confirmation :
  • X-ray crystallography (e.g., SHELXL refinement) for unambiguous assignment of hydrogen-bonding networks .
  • FT-IR to verify sulfanyl (C–S stretch ~600 cm⁻¹) and amide (N–H bend ~1550 cm⁻¹) groups .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :
  • Store in amber vials at –20°C under inert gas (argon) to prevent oxidation of the sulfanyl group.
  • Avoid exposure to moisture (use desiccants) and strong acids/bases. Safety protocols include PPE (gloves, goggles) and fume hood use during synthesis .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure of this compound inform its supramolecular assembly?

  • Methodological Answer : Perform graph set analysis (as per Etter’s formalism) on X-ray data to classify hydrogen bonds (e.g., D = donor, A = acceptor). Example interactions:
Bond TypeDistance (Å)Angle (°)Graph Set
N–H⋯O2.85165R₂²(8)
O–H⋯N2.78158R₁²(6)
These motifs predict aggregation behavior (e.g., 1D chains or 2D sheets) relevant to solubility and co-crystal design .

Q. What computational strategies are effective for studying structure-activity relationships (SAR) in derivatives of this compound?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to screen derivatives against target proteins (e.g., adenosine A2A receptor). Prioritize substituents at the pyrimidine 4-amino group for steric/electronic effects .
  • QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond counts. Validate with in vitro assays (e.g., IC₅₀ in enzyme inhibition) .

Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved during structural analysis?

  • Methodological Answer :
  • Dynamic NMR : Probe temperature-dependent shifts to identify conformational flexibility (e.g., amide bond rotation).
  • DFT Calculations : Compare computed (Gaussian 16, B3LYP/6-31G*) and experimental ¹³C NMR shifts to reconcile discrepancies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.